

Core Identity: Physicochemical and Spectroscopic Profile

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Compound of Interest

Compound Name: **3-Chloro-1,1-diethoxypropane**

Cat. No.: **B132063**

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3-Chloro-1,1-diethoxypropane, also known as β -chloropropionaldehyde diethyl acetal, is a halogenated ether that serves as a stable, protected form of the highly reactive 3-chloropropionaldehyde.^[1] This protection strategy is fundamental to its utility, allowing chemists to perform selective modifications at the chloro-substituted carbon before unmasking the aldehyde functionality. Its identity is defined by the following properties.

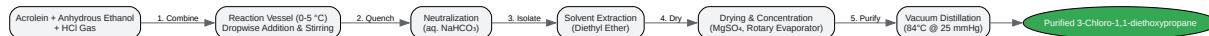
Table 1: Physicochemical Properties of **3-Chloro-1,1-diethoxypropane**

Property	Value	Source(s)
CAS Number	35573-93-4	[1] [2] [3]
Molecular Formula	C ₇ H ₁₅ ClO ₂	[1] [2] [4]
Molecular Weight	166.65 g/mol	[1] [4]
Appearance	Colorless to yellow liquid	[1] [5]
Density	0.995 g/mL at 25 °C	[2] [5]
Boiling Point	84 °C at 25 mm Hg (3.33 kPa)	[2] [5]
Refractive Index (n ²⁰ /D)	1.420	[2] [5]
Flash Point	98 °F (36.7 °C)	[2] [5]
Solubility	Insoluble in water; soluble in alcohol and ether	[2]
IUPAC Name	3-chloro-1,1-diethoxypropane	[1]
SMILES	CCOC(CCCl)OCC	[1] [4]

| InChIKey | NXHONHDWVLPPCS-UHFFFAOYSA-N | [\[1\]](#)[\[4\]](#) |

Visualizing the Molecular Architecture

The structure features a primary alkyl chloride and a diethyl acetal on a propane backbone. This duality is the source of its synthetic versatility.



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Caption: Workflow for the synthesis and purification of the title compound.

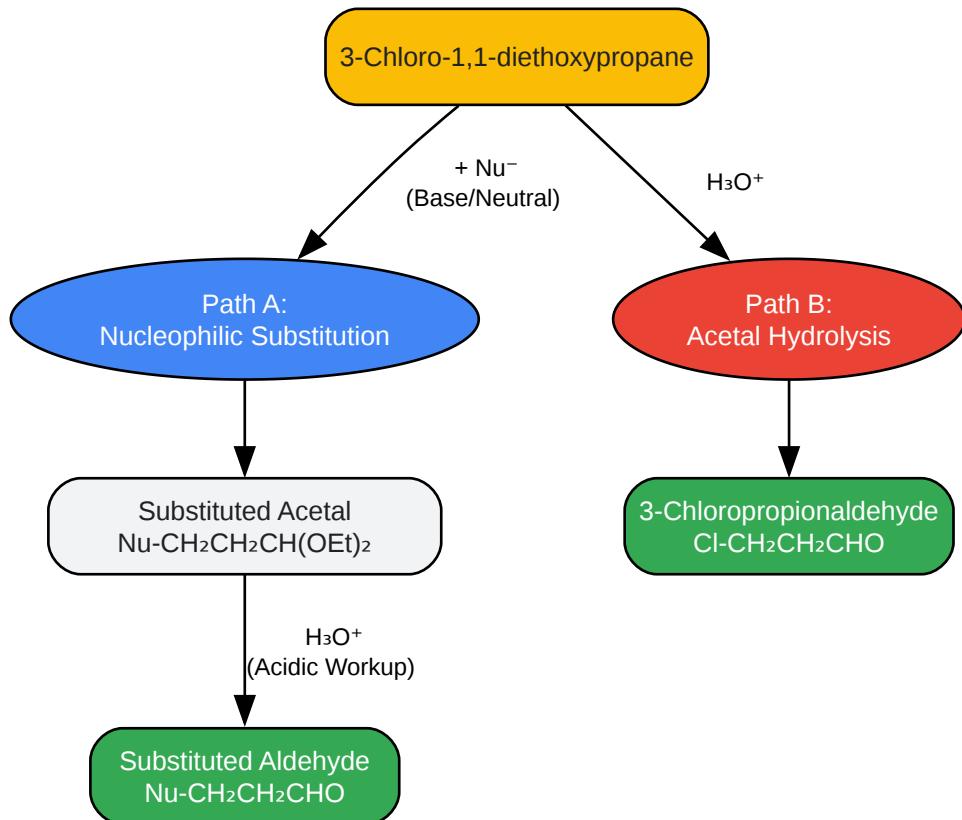
Chemical Reactivity and Synthetic Utility

The synthetic power of **3-chloro-1,1-diethoxypropane** stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the primary chloride is an excellent electrophile for S_N2 reactions.

Key Reaction Pathways

- Acetal Deprotection (Aldehyde Generation): Treatment with aqueous acid (e.g., dilute HCl, acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality. This is typically performed as the final step in a synthetic sequence after the chloride has been modified.
- Nucleophilic Substitution (Chloride Displacement): The primary chloride is readily displaced by a wide range of nucleophiles, including amines, cyanides, azides, thiolates, and organometallic reagents. This allows for the introduction of diverse functionalities at the 3-position.

This differential reactivity allows for a two-stage functionalization, making it a valuable three-carbon (C3) building block.



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Caption: Key reaction pathways illustrating the compound's dual reactivity.

Applications in Drug Discovery and Complex Synthesis

The role of chlorinated molecules in pharmaceuticals is well-established, with chlorine substitution often enhancing biological activity or modifying pharmacokinetic properties. [6] **3-Chloro-1,1-diethoxypropane** serves as a key intermediate for introducing functionalized propyl chains in the synthesis of biologically active molecules.

Case Study: Synthesis of Nucleoamino Acids

One notable application is in the synthesis of amino acids containing nucleotide bases, which are building blocks for peptide nucleic acids (PNAs) and other therapeutic candidates. [7] For example, it can be used to alkylate a protected nucleobase, followed by conversion of the chloro group to an amino acid moiety.

Exemplary Workflow: Synthesis of a Protected Nucleoamino Acid Ester

- Alkylation: A protected nucleobase (e.g., N-benzoyl adenine) is deprotonated with a strong base (e.g., NaH) and reacted with **3-chloro-1,1-diethoxypropane**. The chloride is displaced to form the N-alkylated product.
- Azide Formation: The resulting acetal is treated with sodium azide (NaN_3) in a polar aprotic solvent (e.g., DMF) to convert the terminal chloride to an azide.
- Aldehyde Deprotection: The acetal is hydrolyzed under mild acidic conditions to yield the corresponding aldehyde.
- Oxidation: The aldehyde is oxidized to a carboxylic acid using an appropriate oxidant (e.g., Pinnick oxidation with NaClO_2).
- Reduction: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).

- Protection: The resulting amino acid is typically protected (e.g., as a Boc-derivative) for further use in peptide synthesis.

This sequence effectively transforms the simple C3 chloro-acetal into a complex, chiral-optional amino acid side chain, demonstrating its power as a synthetic intermediate.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is non-negotiable. **3-Chloro-1,1-diethoxypropane** is a flammable liquid and an irritant. [\[1\]](#)[\[8\]](#)[\[9\]](#) Table 3: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Flammable Liquids	H226	Flammable liquid and vapor	[1] [9]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1] [9]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1] [9]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [\[1\]](#)[\[9\]](#) |

Handling and Storage Protocol

- Engineering Controls: Work exclusively in a certified chemical fume hood with adequate ventilation. [\[8\]](#)[\[9\]](#) Ensure a safety shower and eyewash station are immediately accessible. [\[8\]](#)* Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. [\[8\]](#)[\[9\]](#)* Handling: Ground and bond containers when transferring material to prevent static discharge. [\[9\]](#) Use non-sparking tools. [\[9\]](#) Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors. [\[8\]](#)* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [\[8\]](#)[\[9\]](#) Keep away from heat, sparks, open flames, and strong oxidizing agents. [\[2\]](#)[\[8\]](#) Recommended storage temperature is 2-8°C. [\[2\]](#)[\[3\]](#)[\[5\]](#) Some suppliers provide

the material stabilized with calcium carbonate. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]

Conclusion

3-Chloro-1,1-diethoxypropane is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and orthogonal reactivity of its acetal and alkyl chloride functionalities. This allows for its use as a robust C3 synthon, enabling the construction of complex molecular architectures essential for pharmaceutical research and materials science. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

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